5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide (CAS 618400-12-7) is a sterically hindered, diaryl-substituted furan-2-carboxamide utilized primarily as an advanced building block and screening library compound . Featuring a molecular weight of 325.79 g/mol and a topological polar surface area (TPSA) of 42.2 Ų, the compound presents a highly lipophilic profile (LogP ~4.8) suitable for passive membrane permeability [1]. Procurement of this specific substitution pattern is driven by its precise conformational geometry and blocked aromatic positions, making it a reliable precursor for agrochemical discovery and pharmaceutical hit-to-lead optimization where structural rigidity and metabolic stability are required.
Procuring generic, less substituted furan-2-carboxamides (such as 5-phenyl-N-phenyl-2-furamide) as cost-saving alternatives frequently results in downstream assay failures due to poor kinetic solubility and high oxidative liability . Planar analogs lacking the ortho-chloro substitution tend to form strong crystal lattices, severely limiting their solubility in standard screening solvents like DMSO. Furthermore, without the 2,4-dimethyl groups on the aniline ring, generic substitutes are highly susceptible to electrophilic attack and CYP-mediated oxidation at the para and ortho positions, leading to rapid degradation and irreproducible data in biological models.
The inclusion of the 2-chloro substituent on the phenyl ring creates significant steric clash with the adjacent furan oxygen, forcing the biaryl system out of planarity. This non-planar conformation disrupts intermolecular pi-pi stacking, significantly enhancing kinetic solubility in DMSO compared to the highly planar 4-chloro comparator [1]. This structural feature prevents compound precipitation during automated liquid handling.
| Evidence Dimension | Predicted Dihedral Angle & DMSO Solubility Limit |
| Target Compound Data | ~45-60° twist; >20 mM solubility |
| Comparator Or Baseline | 4-chloro analog (~0-15° twist; <5 mM solubility) |
| Quantified Difference | >4x increase in maximum working concentration |
| Conditions | 100% DMSO at 25°C for HTS formulation |
Ensures the compound remains fully dissolved during high-throughput screening, preventing false negatives caused by precipitation.
The 2,4-dimethylphenyl moiety effectively blocks the most reactive sites (ortho and para) on the aniline ring from electrophilic aromatic substitution and oxidative metabolism . When compared to an unsubstituted N-phenyl furan-2-carboxamide, this targeted methylation prevents rapid degradation in oxidative environments, maintaining the structural integrity of the compound over longer incubation periods [1].
| Evidence Dimension | Available Reactive Aromatic Sites (Amide Ring) |
| Target Compound Data | 0 primary para/ortho reactive sites |
| Comparator Or Baseline | Unsubstituted N-phenyl amide (3 reactive sites) |
| Quantified Difference | 100% reduction in primary aromatic oxidation liability |
| Conditions | In vitro microsomal stability and oxidative stress models |
Eliminates assay interference from degradation byproducts, ensuring that observed activity is driven by the parent compound.
With a calculated XLogP3 of approximately 4.8, 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide provides a highly lipophilic profile compared to baseline unsubstituted furan amides [1]. This elevated LogP drives partitioning into lipid bilayers, facilitating passive diffusion in cell-based assays where crossing the cell membrane is a prerequisite for target engagement.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
| Target Compound Data | 4.8 |
| Comparator Or Baseline | N-phenylfuran-2-carboxamide (~2.1) |
| Quantified Difference | +2.7 LogP units |
| Conditions | In silico physicochemical profiling |
Provides the necessary lipophilicity to achieve high intracellular concentrations in phenotypic screening models.
Because of its enhanced kinetic solubility in DMSO (driven by the ortho-chloro twist) and lack of reactive aromatic sites, this compound is highly suited for inclusion in long-term HTS libraries. It resists precipitation during freeze-thaw cycles and automated liquid handling .
The compound's high LogP and metabolic stability make it an excellent starting scaffold for agrochemical discovery. The blocked 2,4-dimethylphenyl ring prevents rapid environmental or enzymatic degradation, while the furan core allows for further targeted functionalization .
For research requiring specific 3D binding geometries, the forced ~45-60° dihedral angle between the chlorophenyl and furan rings provides a conformationally restricted starting point. This allows chemists to synthesize probes that selectively fit into deep, non-planar biological pockets, avoiding the promiscuous binding often seen with flat molecules [1].